Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate

Vue d'ensemble

Description

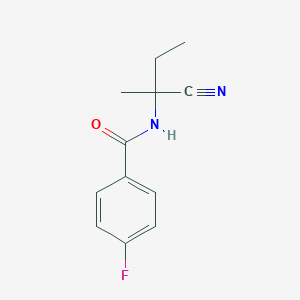

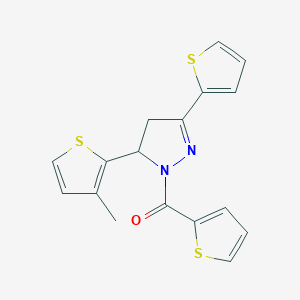

“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS Number: 181283-29-4 . It has a molecular weight of 232.26 and its IUPAC name is methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate . It is a solid at ambient temperature .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate”, often involves heterocyclization of various substrates . For instance, a series of thiophene incorporating pyrazolone moieties was synthesized via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with 3-methyl-1H-pyrazol-5(4H)-one, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one or 3-amino-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is represented by the InChI Code: 1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate” is a solid at ambient temperature . It has a molecular weight of 232.26 .Applications De Recherche Scientifique

Medicinal Chemistry

Thiophene-based analogs, such as Methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Applications

Some thiophene derivatives have shown significant antimicrobial properties . The presence of the thiophene ring can enhance the antimicrobial activity of these compounds .

Antitumor Applications

Thiophene derivatives have also been studied for their antitumor properties . The unique structure of thiophene can interact with biological targets, potentially leading to antitumor effects .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry . For example, they can be used as corrosion inhibitors , which can protect metals and other materials from degradation.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors can be used in various electronic devices, enhancing their performance and efficiency .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in various display and lighting technologies due to their high efficiency and flexibility .

Safety and Hazards

Orientations Futures

Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

methyl 3-amino-7-cyano-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2S/c1-15-11(14)10-8(13)7-4-2-3-6(5-12)9(7)16-10/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMQECNHCVEEKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC(=C2S1)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one; dimethylamine](/img/structure/B2789539.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-fluorobenzamide](/img/structure/B2789543.png)

![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride](/img/structure/B2789547.png)

![(E)-4-(Dimethylamino)-N-[1-(4-methylphthalazin-1-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2789548.png)

![17-[(4-Chlorobenzyl)oxy]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2789549.png)